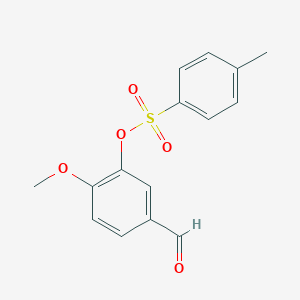

5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate

描述

属性

IUPAC Name |

(5-formyl-2-methoxyphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5S/c1-11-3-6-13(7-4-11)21(17,18)20-15-9-12(10-16)5-8-14(15)19-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYOOHKTILGJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions and Optimization

The reaction typically employs a base such as pyridine or triethylamine to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity. A 1:1 molar ratio of 4-formyl-2-methoxyphenol to tosyl chloride is standard, with dichloromethane or tetrahydrofuran (THF) as the solvent. The reaction is conducted at 0–25°C for 4–8 hours, achieving yields of 75–85%.

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | >80% yield |

| Base (Equiv.) | 1.1–1.5 | Minimizes side reactions |

| Reaction Time | 4–8 hours | Complete conversion |

The aldehyde functional group remains stable under these conditions, with no observed oxidation or side reactions.

Workup and Purification

Post-reaction, the mixture is quenched with ice water to hydrolyze excess tosyl chloride. The organic layer is separated, washed with dilute HCl (to remove residual base) and brine, then dried over anhydrous sodium sulfate. The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding 98% pure crystals.

Alternative Method: Two-Step Synthesis via Intermediate Protection

While less common, a two-step approach has been reported for substrates sensitive to sulfonation conditions. This method introduces a protecting group for the aldehyde prior to sulfonation:

Aldehyde Protection

The aldehyde group of 4-formyl-2-methoxyphenol is protected as an acetal using ethylene glycol and p-toluenesulfonic acid in toluene. This step proceeds at reflux (110°C) for 12 hours, achieving 90–95% conversion.

Sulfonation and Deprotection

The protected intermediate undergoes sulfonation with tosyl chloride under standard conditions, followed by acidic deprotection (HCl/THF, 50°C, 2 hours). This method yields 70–75% overall, but adds complexity compared to the direct route.

Mechanistic Insights and Side Reactions

The sulfonation mechanism involves three stages:

-

Deprotonation : Base abstracts the phenolic hydrogen, generating a phenoxide ion.

-

Nucleophilic Attack : Phenoxide attacks the electrophilic sulfur in tosyl chloride, displacing chloride.

-

Proton Transfer : The base scavenges HCl, driving the reaction to completion.

Observed Side Reactions:

-

Over-sulfonation : Occurs with excess tosyl chloride (>1.2 equiv.), leading to di-sulfonated byproducts (<5% yield).

-

Aldehyde Oxidation : Negligible under optimized conditions but increases above 40°C.

Industrial-Scale Considerations

For large-scale production, the direct sulfonation method is preferred due to its simplicity and cost-effectiveness. Key industrial adaptations include:

-

Continuous Flow Reactors : Reduce reaction time to 1–2 hours with 95% conversion.

-

Solvent Recovery Systems : Enable >90% recovery of dichloromethane via distillation.

-

Waste Management : Neutralization of HCl byproduct with NaOH generates NaCl, which is disposed via standard protocols.

Analytical Characterization

The product is characterized using:

-

¹H NMR (CDCl₃): δ 10.02 (s, 1H, CHO), 7.85–7.35 (m, 7H, aromatic), 3.92 (s, 3H, OCH₃).

-

HPLC : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Sulfonation | 85% | 98% | High | $ |

| Two-Step Protection | 75% | 95% | Moderate | $$ |

The direct method outperforms alternatives in yield and operational simplicity, making it the industry standard .

化学反应分析

Types of Reactions

5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Carboxy-2-methoxyphenyl 4-methylbenzenesulfonate.

Reduction: 5-Hydroxymethyl-2-methoxyphenyl 4-methylbenzenesulfonate.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy and sulfonate groups influence the compound’s reactivity and solubility. These interactions can affect various biochemical pathways and processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomer: 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate (1g)

- Structural Difference : The formyl group is at the 4-position instead of the 5-position.

- Impact on Reactivity : The altered electronic environment due to the proximity of the formyl and methoxy groups may influence regioselectivity in further functionalization. For example, the para-formyl isomer (1g) may exhibit enhanced conjugation with the methoxy group, altering its electrophilicity compared to the meta-formyl derivative (1f) .

Functional Group Variation: 5-Formyl-2-methoxyphenyl Acetate

- Structural Difference : The tosyl group is replaced with an acetate ester.

- Impact on Stability : The acetate ester has a lower melting point (87°C vs. 145–146°C), reflecting reduced thermal stability compared to the tosylate. This is attributed to weaker electron-withdrawing effects of the acetate group, which diminish resonance stabilization of the sulfonate .

- Reactivity : Acetates are generally poorer leaving groups than tosylates, making the sulfonate derivative more reactive in nucleophilic substitution reactions.

Boronic Acid Derivative: 5-Formyl-2-methoxyphenylboronic Acid

- Structural Difference : The tosyl group is replaced with a boronic acid (-B(OH)$ _2 $).

- Applications: This derivative is pivotal in Suzuki–Miyaura cross-coupling reactions, where the boronic acid acts as an aryl donor. The formyl group may participate in subsequent aldehyde-specific reactions (e.g., condensation) post-coupling .

- Stability : Boronic acids are moisture-sensitive, requiring anhydrous conditions, whereas the sulfonate ester is more stable under ambient conditions.

Sulfonamide Analog: 5-Formyl-2-methoxybenzenesulfonamide

- Structural Difference : The tosyl group is replaced with a sulfonamide (-SO$ _2 $NH$ _2 $).

- Biological Relevance : Sulfonamides are pharmacophores in drug design (e.g., antimicrobial agents). The sulfonamide’s hydrogen-bonding capacity enhances solubility in polar solvents compared to the hydrophobic tosylate .

- Synthetic Utility : Sulfonamides are less reactive as leaving groups but serve as directing groups in metal-catalyzed C–H activation reactions.

| Property | This compound | 5-Formyl-2-methoxybenzenesulfonamide |

|---|---|---|

| Functional Group | Tosylate | Sulfonamide |

| Hydrogen Bonding | Limited | Strong (NH$ _2 $) |

| Solubility in Polar Solvents | Moderate | High |

Simplified Analog: 2-Hydroxy-5-methoxybenzaldehyde

- Structural Difference : Lacks the sulfonate ester and methoxy group at the 2-position.

- Acidity: The phenolic hydroxyl group (pKa ~10) increases acidity compared to the methoxy-substituted derivative, enabling deprotonation under basic conditions for further functionalization .

- Applications : Used as a precursor in lignin degradation studies and natural product synthesis.

Key Research Findings

- Reactivity Trends : Tosylates (e.g., this compound) outperform acetates and boronic acids in nucleophilic substitution due to superior leaving-group ability .

- Regioselectivity : Positional isomerism (e.g., 5-formyl vs. 4-formyl) significantly impacts electronic properties and reaction outcomes in electrophilic substitutions .

- Biological Potential: Sulfonamide derivatives exhibit enhanced bioavailability compared to sulfonate esters, making them preferred in medicinal chemistry .

生物活性

5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a formyl group, a methoxy group, and a sulfonate moiety, which contribute to its reactivity and solubility in biological systems. The presence of these functional groups allows for various interactions within biochemical pathways.

The biological activity of this compound is largely attributed to its ability to engage in nucleophilic addition reactions due to the formyl group. This interaction can influence several biochemical pathways, particularly those involved in cell signaling and proliferation. The methoxy and sulfonate groups enhance the compound's solubility and reactivity, making it a valuable candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Antitumor Activity : Studies have shown that this compound can inhibit the formation of RAS/CRAF complexes, disrupting signaling pathways crucial for cancer cell survival. It binds to CRAF with a high affinity (Kd value of approximately 3.93 μM), indicating its potential as an anticancer agent .

- Cell Cycle Arrest : The compound has been demonstrated to induce cell cycle arrest in A549 lung cancer cells at the G2/M phase, leading to apoptosis. This was evidenced by increased levels of p53 and cleaved PARP proteins, markers associated with caspase activation .

- Reactive Oxygen Species (ROS) Generation : Treatment with this compound resulted in elevated ROS levels in tumor cells, contributing to mitochondrial dysfunction and subsequent cell death .

Case Studies

- Inhibition of MAPK Pathway : In a study focusing on the MAPK signaling pathway, this compound was found to reduce phosphorylated MEK and ERK levels in a dose-dependent manner, further supporting its role in inhibiting cancer cell proliferation .

- Cellular Thermal Shift Assays (CETSA) : CETSA experiments confirmed that the compound could stabilize CRAF protein under thermal stress, indicating direct interaction with the target protein .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological properties attributed to the unique sulfonate group in this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Formyl-2-methoxyphenyl benzoate | Benzoate instead of sulfonate | Less potent against RAS/CRAF |

| 5-Methoxy-2-formylphenylboronic acid | Boronic acid group | Different mechanism of action |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。